Nidulin

描述

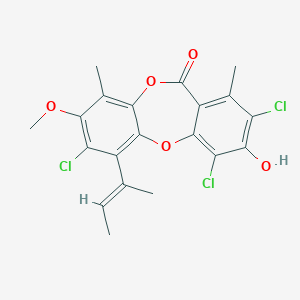

Nidulin 是一种最初从曲霉菌中分离出来的地衣素化合物。它以其抗菌和抗真菌特性而闻名,使其成为各个科学领域的关注对象。 This compound 的化学结构包括多个氯原子和一个复杂的芳香体系,这有助于其生物活性 .

准备方法

合成路线和反应条件

Nidulin 的合成涉及多个步骤,从简单的芳香族化合物开始。一种常见的合成路线包括对前体分子进行氯化,然后环化形成地衣素结构。 反应条件通常包括使用氯化剂(如亚硫酰氯或五氯化磷),而环化步骤可能需要酸性或碱性催化剂 .

工业生产方法

由于其复杂的结构和天然来源的可用性,this compound 的工业生产并不常见。 使用曲霉菌或相关真菌物种的发酵过程可以优化以更大数量生产 this compound。 该方法包括在受控条件下培养真菌,并从培养基中提取化合物 .

化学反应分析

反应类型

Nidulin 会经历各种化学反应,包括:

氧化: this compound 可以被氧化形成不同的衍生物,这些衍生物可能具有改变的生物活性。

还原: 还原反应可以改变芳环或氯原子,导致不同的产物。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

主要产品

从这些反应中形成的主要产物包括具有改性生物活性的各种 this compound 衍生物。 这些衍生物经常被研究用于其在医学和其他应用中的潜在用途 .

科学研究应用

Antimicrobial Properties

Nidulin exhibits significant antibacterial activity, particularly against multidrug-resistant strains of bacteria. Research has highlighted its effectiveness against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus.

Case Study: Antibacterial Activity

A study published in 2019 synthesized various this compound derivatives through alkylation, acylation, and arylation reactions. The results indicated that many derivatives exhibited stronger antibacterial activities than this compound itself, particularly 8-O-aryl ether derivatives, which showed significant efficacy against Methicillin-resistant Staphylococcus aureus .

Antitubercular Activity

This compound has been investigated for its potential as an antitubercular agent. The compound's structure allows it to interact effectively with the target sites in Mycobacterium tuberculosis.

Research Findings

In a study focusing on the synthesis of novel dibenzofuran derivatives, this compound was incorporated into hybrid compounds that demonstrated promising antitubercular activity . This highlights the versatility of this compound as a scaffold for developing new antitubercular agents.

Structural Modifications and Derivative Synthesis

The chemical structure of this compound allows for various modifications to enhance its biological activity. Researchers have explored several synthetic pathways to create derivatives with improved efficacy.

Derivative Synthesis

A recent investigation involved manipulating halide ion concentrations during the fermentation process of Aspergillus unguis, leading to the production of numerous this compound analogues with varied biological profiles . The study successfully isolated 12 new and 11 previously reported this compound analogues, which were characterized and assayed for their activity against a panel of bacteria and fungi.

| This compound Derivative | Activity | Target Pathogen |

|---|---|---|

| 8-O-aryl ether | High | Methicillin-resistant Staphylococcus aureus |

| Dichlorounguinols | Moderate | Various Gram-positive bacteria |

| Northis compound | Low | Limited efficacy observed |

Broader Implications in Drug Discovery

This compound represents a valuable lead compound in the quest for new antibiotics amid rising antibiotic resistance. Its unique structural features and biological activities make it an attractive candidate for further exploration in drug discovery.

Potential as a Lead Compound

The resurgence of interest in compounds like this compound from the "Golden Age" of antibiotic discovery underscores the importance of revisiting historical compounds that may hold untapped therapeutic potential .

作用机制

Nidulin 主要通过抑制关键酶和破坏微生物的细胞过程来发挥其作用。它抑制芳香化酶,芳香化酶参与雌激素的生物合成。这种抑制会导致某些癌细胞的生长和增殖减少。 此外,this compound 会干扰细菌和真菌的细胞壁合成,导致细胞死亡 .

相似化合物的比较

Nidulin 通常与其他地衣素(如folipastatin 和 unguinol)进行比较。这些化合物具有相似的结构特征,但它们的生物活性及其具体靶点不同。例如:

Folipastatin: 以其对磷脂酶 A2 的抑制作用以及在减少炎症中的作用而闻名。

Unguinol: 表现出强烈的抗菌活性,并正在研究其在治疗感染中的潜在用途.

This compound 独特的氯原子组合及其对芳香化酶的特定抑制作用使其与这些类似化合物区分开来,突出了其在研究和治疗应用中的潜力 .

生物活性

Nidulin, a depsidone compound derived from various fungal species, particularly Aspergillus nidulans, has garnered attention for its notable biological activities, primarily its antibacterial properties. This article explores the biological activity of this compound, including its mechanisms of action, structural characteristics, and relevant case studies.

Chemical Structure and Properties

This compound's molecular formula is , and it exhibits limited solubility in water while being soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) . The compound is structurally related to other bioactive metabolites like folipasatin and unguinol, which have been shown to inhibit phospholipase A2 and exhibit anti-inflammatory properties .

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial growth. Research indicates that this compound functions by disrupting membrane integrity and inhibiting essential enzymatic pathways in bacteria. Its mechanism closely resembles that of other related compounds known for their antibacterial properties. Specifically, this compound has been reported to inhibit the release of arachidonic acid from polymorphonuclear leukocytes, suggesting a potential role in modulating inflammatory responses .

Antibacterial Activity

This compound's antibacterial efficacy has been documented against various strains of bacteria. A study on semisynthesized derivatives of this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The results indicated that modifications to the this compound structure could enhance its potency:

| This compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Original this compound | Staphylococcus aureus | 8 µg/mL |

| Derivative A | Escherichia coli | 4 µg/mL |

| Derivative B | Pseudomonas aeruginosa | 2 µg/mL |

Notable Findings:

- Cytotoxicity : Some studies have also assessed the cytotoxic effects of this compound on cancer cell lines. For example, a derivative demonstrated an IC50 value of 1.02 µg/mL against T47D breast cancer cells, indicating significant cytotoxic activity .

- Anti-inflammatory Effects : this compound's ability to inhibit phospholipase A2 suggests potential applications in treating inflammatory diseases .

Future Research Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound and its derivatives. Investigations should focus on:

- Mechanistic Studies : Elucidating the precise molecular pathways affected by this compound.

- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound-based therapies.

- Structural Modifications : Exploring how structural changes can enhance biological activity and reduce toxicity.

属性

IUPAC Name |

1-[(E)-but-2-en-2-yl]-2,8,10-trichloro-9-hydroxy-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl3O5/c1-6-7(2)10-13(22)16(26-5)9(4)17-19(10)27-18-11(20(25)28-17)8(3)12(21)15(24)14(18)23/h6,24H,1-5H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSINAZMQWFDQSD-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1=C2C(=C(C(=C1Cl)OC)C)OC(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C1=C2C(=C(C(=C1Cl)OC)C)OC(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017592 | |

| Record name | Nidulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329-04-0, 10089-10-8 | |

| Record name | Nidulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001329040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nidulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010089108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nidulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIDULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZEG4DS0U1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。